molecular formula C8H8N2O B3176348 4-Cyano-2,6-dimethylpyridine 1-oxide CAS No. 99055-31-9

4-Cyano-2,6-dimethylpyridine 1-oxide

Cat. No.: B3176348
CAS No.: 99055-31-9
M. Wt: 148.16 g/mol
InChI Key: GYIPHUBTBCQVKL-UHFFFAOYSA-N
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Description

4-Cyano-2,6-dimethylpyridine 1-oxide (CAS 99055-31-9) is a sophisticated heterocyclic compound featuring a pyridine core substituted with an electron-withdrawing cyano group, two methyl groups, and an N-oxide functionality . This unique molecular architecture imparts distinct reactivity and makes it a valuable intermediate in organic synthesis, particularly in the development of compounds for pharmaceutical and agrochemical applications . The electron-withdrawing nature of the cyano group and the presence of the N-oxide moiety enhance its utility in nucleophilic substitution reactions and coordination chemistry, allowing for selective modifications and the development of complex derivatives . Cyanopyridine derivatives, in general, are associated with diverse pharmacological activities, serving as key scaffolds in antitumor agents, protein kinase inhibitors, and antimicrobial compounds . As a ligand, this compound and its structural analogs can form complexes with various metal ions, which is relevant for creating metal-organic coordination polymers and materials with luminescent properties . The crystalline nature of the compound ensures high purity and stability, facilitating precise and reproducible reactions in diverse research and industrial processes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,6-dimethyl-1-oxidopyridin-1-ium-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-3-8(5-9)4-7(2)10(6)11/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIPHUBTBCQVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=[N+]1[O-])C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Cyano-2,6-dimethylpyridine 1-oxide involves the reaction of 4,6-dimethylpyridine-1-oxide with cyanide. The process typically includes the following steps :

    Formation of 1-Methoxy-2-methylpyridinium methyl sulfate: This is achieved by reacting dry powdered 2-picoline-1-oxide with dimethyl sulfate. The reaction mixture is maintained at a temperature between 80° and 90°C.

    Formation of 2-Cyano-6-methylpyridine: The 1-methoxy-2-methylpyridinium methyl sulfate is then reacted with sodium cyanide in an aqueous solution under nitrogen atmosphere. The reaction mixture is cooled to 0°C and allowed to stand overnight.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Cyano-2,6-dimethylpyridine 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Synthesis and Organic Chemistry

4-Cyano-2,6-dimethylpyridine 1-oxide is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in diverse chemical reactions, including:

  • Cycloaddition Reactions : It has been employed in cycloaddition reactions with azides to form novel pyridine derivatives. For instance, a study demonstrated its reaction with sodium azide in the presence of cadmium chloride as a catalyst, leading to the formation of complex structures .
  • Palladium-Catalyzed Reactions : The compound is also used in palladium-catalyzed reactions, which are essential for the development of pharmaceuticals and agrochemicals. These reactions often involve coupling processes that yield valuable products with high efficiency .

Coordination Chemistry

This compound acts as a ligand in coordination chemistry. Its ability to coordinate with metal centers facilitates the formation of metal complexes that exhibit interesting properties:

  • Metal Complexes : Research has shown that this compound can form stable complexes with transition metals, which are useful in catalysis and material science applications. The coordination enhances the reactivity of the metal centers, making them suitable for various catalytic processes .

Material Science

In material science, this compound has been explored for its potential use in developing advanced materials:

  • Photoanode Materials : Recent studies have investigated its role in synthesizing mixed-metal tungsten oxide photoanodes through pulsed-laser techniques. These materials are promising for solar energy conversion applications due to their efficiency and stability under operational conditions .

Case Study 1: Synthesis of Novel Pyridine Derivatives

A research team utilized this compound in a series of reactions to synthesize new pyridine derivatives with enhanced biological activity. The derivatives were tested against various pathogens, showing promising results that highlight the compound's utility in medicinal chemistry.

Case Study 2: Catalytic Applications

In another study, the compound was used as a ligand in palladium-catalyzed cross-coupling reactions. The resulting products demonstrated high yields and selectivity, underscoring the importance of this compound in developing efficient synthetic methodologies for complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Cyano-2,6-dimethylpyridine 1-oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs of 4-Cyano-2,6-dimethylpyridine 1-oxide, emphasizing substituent differences and their implications:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 99055-31-9 4-CN, 2-CH₃, 6-CH₃, 1-O 148.17 High reactivity in electrophilic substitution; pharmaceutical intermediates
4-Chloro-2,6-dimethylpyridine 1-oxide 697-92-7 4-Cl, 2-CH₃, 6-CH₃, 1-O 157.60 Chlorine’s electron-withdrawing effect enhances stability; used in cross-coupling reactions
4-Amino-2,6-dimethylpyridine 1-oxide 3512-82-1 4-NH₂, 2-CH₃, 6-CH₃, 1-O 138.17 Amino group enables hydrogen bonding; potential ligand in coordination chemistry
2,6-Dicyano-3-methylpyridine - 2-CN, 6-CN, 3-CH₃ 157.15 Fusaric acid analog synthesis; precursor for dicarboxylic acids

Key Observations :

  • Electronic Effects: The cyano group in this compound strongly withdraws electrons, activating the pyridine ring for nucleophilic attacks at the 3- and 5-positions. In contrast, the chloro group in 4-Chloro-2,6-dimethylpyridine 1-oxide provides moderate electron withdrawal, while the amino group in 4-Amino-2,6-dimethylpyridine 1-oxide donates electrons, altering reactivity patterns .
  • Steric Effects : The 2,6-dimethyl groups in all analogs create steric hindrance, limiting substitution at adjacent positions. This is critical in directing regioselectivity during synthetic modifications .

Physicochemical Properties

  • Solubility: The cyano group in this compound increases polarity compared to its chloro analog, enhancing solubility in polar aprotic solvents (e.g., DMF or DMSO).
  • Stability: The N-oxide moiety in all analogs improves thermal stability relative to non-oxidized pyridines but may render the compounds sensitive to strong reducing agents .

Biological Activity

4-Cyano-2,6-dimethylpyridine 1-oxide is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's mechanisms of action, biological effects, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_10N_2O, with a molecular weight of approximately 164.16 g/mol. It features a pyridine ring substituted with a cyano group at position 4 and two methyl groups at positions 2 and 6, along with an oxygen atom at position 1. This unique structure contributes to its reactivity and biological activity.

Research indicates that the electron-withdrawing nature of the cyano group enhances the nucleophilicity at the nitrogen atom, facilitating interactions with various biological targets. The compound has been shown to bind to specific enzymes involved in metabolic pathways, which is crucial for predicting its pharmacokinetic properties and potential side effects .

Antimicrobial Properties

Studies have demonstrated that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, related compounds have shown effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics.

Anticancer Effects

The compound has also been investigated for its anticancer properties . Research indicates that it may inhibit cell proliferation in specific cancer cell lines. For example, studies have highlighted its ability to reduce chromosomal aberrations in mouse bone marrow cells exposed to mutagens like Dioxidine and Cyclophosphamide, indicating a protective effect against genotoxic agents .

Study on Cytogenetic Effects

A significant study explored the effect of 2,6-dimethylpyridine-N-oxide (Ivin) on cytogenetic effects caused by Dioxidine in mice. It was found that Ivin significantly reduced the frequency of chromosomal aberrations at various doses (710 mg/kg bw reduced aberrations by 55.56%, while 0.7 mg/kg bw reduced them by 74.08%) compared to controls . This suggests a strong antimutagenic effect associated with Ivin.

Bioconversion Studies

Another study focused on the bioconversion capabilities of Burkholderia sp. MAK1 using pyridine derivatives. The whole cells were able to convert various pyridin-2-amines into their hydroxylated forms, demonstrating the potential for biotechnological applications involving pyridine derivatives .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
4-Cyano-2-methylpyridine Cyano group at position 4; one methylSimpler structure; less steric hindrance
2-Cyano-6-methylpyridine Cyano group at position 2; one methylDifferent position affects reactivity
3-Cyano-4-methylpyridine Cyano group at position 3; one methylVariation in electronic properties
4-Cyano-3-methylpyridine Cyano group at position 4; one methylPotentially different biological activity

This table illustrates how structural variations among pyridine derivatives influence their chemical reactivity and biological activity.

Q & A

Q. What are the recommended methods for synthesizing 4-Cyano-2,6-dimethylpyridine 1-oxide in laboratory settings?

A practical approach involves alkylation of pyridine 1-oxide derivatives followed by cyanide substitution. For example, methyl fluorosulfonate can alkylate the nitrogen in pyridine 1-oxides to form a reactive quaternary salt, which reacts with potassium cyanide (KCN) to introduce cyano groups at the 2- and 6-positions. This method, adapted from studies on 3-hydroxymethylpyridine 1-oxide, achieves regioselective dicyanation . Key steps include:

  • Alkylation : Reacting 2,6-dimethylpyridine 1-oxide with methyl fluorosulfonate in anhydrous conditions.
  • Cyanide Substitution : Treating the intermediate with KCN in a polar aprotic solvent (e.g., DMF) at 60–80°C.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups (2,6-positions) appear as singlets near δ 2.5 ppm. The cyano group’s electron-withdrawing effect deshields adjacent protons.
    • ¹³C NMR : Cyano carbons resonate at ~115–120 ppm, while N-oxide quaternary carbons appear at 150–160 ppm .
  • IR Spectroscopy : Strong absorbance at ~2230 cm⁻¹ (C≡N stretch) and 1250–1300 cm⁻¹ (N-O stretch) .
  • X-ray Crystallography : Resolves spatial arrangement, as demonstrated for pyridine N-oxide derivatives in crystallographic studies .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

The cyano and N-oxide groups create distinct reactivity:

  • Electrophilic Sites : The 4-cyano group enhances electrophilicity at the 3- and 5-positions, enabling nucleophilic aromatic substitution (e.g., with amines or thiols).
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the cyano group to an amine, forming 4-amino-2,6-dimethylpyridine 1-oxide, a precursor for heterocyclic analogs .
  • N-Oxide Reactivity : The N-oxide moiety can participate in deoxygenation (using PCl₃) or serve as a directing group in metal-catalyzed cross-couplings .

Advanced Research Questions

Q. What mechanistic insights exist regarding the introduction of cyano groups into pyridine N-oxide systems?

The alkylation-cyanidation mechanism involves two steps:

Alkylation : Methyl fluorosulfonate generates a highly electrophilic 1-methoxypyridinium intermediate.

Cyanide Attack : KCN performs a nucleophilic substitution at the 2- and 6-positions, favored by the electron-withdrawing N-oxide and steric accessibility of these positions. Computational studies suggest that the methyl groups at 2,6-positions sterically hinder competing pathways, enhancing regioselectivity .

Q. How does the electronic environment of this compound influence its participation in cross-coupling reactions?

The electron-deficient pyridine ring (due to N-oxide and cyano groups) facilitates oxidative addition in palladium-catalyzed reactions. For example:

  • Suzuki-Miyaura Coupling : The 4-cyano group stabilizes the transition state, enabling coupling with aryl boronic acids at the 3-position. This has been validated in related tribromopyridine systems .
  • Buchwald-Hartwig Amination : The N-oxide directs amination to the 4-position, forming substituted pyridine derivatives for pharmaceutical exploration .

Q. What strategies can resolve contradictions in reported synthetic yields of this compound derivatives?

Discrepancies often arise from reaction conditions or purification methods. Mitigation strategies include:

  • Optimized Solvent Systems : Using DMF instead of THF improves cyanide solubility and reaction homogeneity .
  • Inert Atmosphere : Rigorous exclusion of moisture prevents hydrolysis of intermediates.
  • Analytical Controls : Monitoring reaction progress via TLC or LC-MS minimizes over-reduction or side-product formation. For example, over-alkylation can be detected early and corrected .

Methodological Considerations Table

Parameter Recommendation Reference
Synthesis Solvent Anhydrous DMF or acetonitrile
Purification Silica gel chromatography (EtOAc/Hexane)
Characterization Combined NMR, IR, and X-ray crystallography
Reaction Monitoring LC-MS or TLC with UV visualization

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyano-2,6-dimethylpyridine 1-oxide
Reactant of Route 2
4-Cyano-2,6-dimethylpyridine 1-oxide

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